molecular formula C17H13N5O4S B5318195 6-(5-Nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(5-Nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5318195
M. Wt: 383.4 g/mol
InChI Key: WSUWCTVLKSYYFO-UHFFFAOYSA-N
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Description

6-(5-Nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a nitrofuran moiety with a triazino-benzoxazepine framework, making it an interesting subject for research in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(5-nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S/c1-2-9-27-17-19-16-14(20-21-17)10-5-3-4-6-11(10)18-15(26-16)12-7-8-13(25-12)22(23)24/h2-8,15,18H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUWCTVLKSYYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(5-Nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step reactions. One common synthetic route includes the Groebke–Blackburn–Bienaymé multicomponent reaction, which is known for its efficiency in creating diverse heterocyclic compounds . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

6-(5-Nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the nitro group, converting it into an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(5-Nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets in biological systems. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 6-(5-Nitrofuran-2-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine include other nitrofuran-tagged heterocyclic compounds, such as:

These compounds share the nitrofuran moiety but differ in their overall structure and specific applications. The uniqueness of this compound lies in its triazino-benzoxazepine framework, which imparts distinct chemical and biological properties.

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